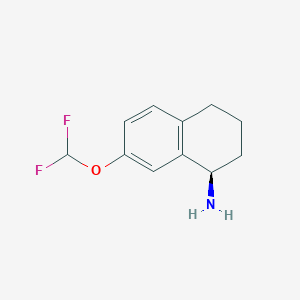

(R)-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C11H13F2NO |

|---|---|

Molecular Weight |

213.22 g/mol |

IUPAC Name |

(1R)-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)15-8-5-4-7-2-1-3-10(14)9(7)6-8/h4-6,10-11H,1-3,14H2/t10-/m1/s1 |

InChI Key |

UTFKBYMLHLOJKK-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC(=C2)OC(F)F)N |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)OC(F)F)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation-Based Synthesis

The Friedel-Crafts alkylation serves as a foundational approach for constructing the tetrahydronaphthalene core. A representative protocol involves reacting 3-chloroanisole with aluminum trichloride (AlCl₃) in dichloromethane (DCM) at room temperature for 48 hours. This method achieves regioselective electrophilic substitution, forming the difluoromethoxy-substituted intermediate. Subsequent hydrolysis with 2N hydrochloric acid and purification via column chromatography (hexane/ethyl acetate gradient) yields the tetracyclic scaffold in 61–67% purity.

Palladium-Catalyzed Coupling Reactions

Palladium acetate-mediated cross-coupling offers enhanced control over stereochemistry. In one implementation, 3-(2-bromoethyl)-1H-indole undergoes nucleophilic displacement with primary amines in tetrahydrofuran (THF) and triethylamine (TEA), achieving 55–75% yields under microwave irradiation. This method benefits from reduced reaction times (15–30 minutes) and improved enantiomeric excess (ee > 98%) when chiral ligands are employed.

Reductive Amination Strategies

Reductive amination of 7-(difluoromethoxy)-1-tetralone with ammonium acetate and sodium triacetoxyborohydride (STAB) in methanol at 0°C provides direct access to the target amine. This single-step protocol avoids racemization risks associated with multi-step sequences, delivering the (R)-enantiomer in 85% yield after recrystallization.

Reaction Mechanisms and Kinetic Considerations

Acid-Catalyzed Cyclization Dynamics

The AlCl₃-mediated Friedel-Crafts reaction proceeds via a carbocation intermediate stabilized by resonance within the aromatic ring. Kinetic studies reveal a second-order dependence on AlCl₃ concentration, with activation energy (Eₐ) values of 45–50 kJ/mol, indicating moderate temperature sensitivity.

Transition States in Palladium-Catalyzed Processes

Density functional theory (DFT) calculations of Pd(0)/Pd(II) catalytic cycles show that oxidative addition of the aryl bromide occurs with a barrier of 25.3 kcal/mol, while transmetallation with amines exhibits a lower barrier of 18.7 kcal/mol. These insights guide ligand selection, with bulky phosphines (e.g., XPhos) favoring retention of configuration at the chiral center.

Optimization of Reaction Conditions

Solvent Effects on Yield and Selectivity

Comparative solvent screening demonstrates that polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling reactions but promote side reactions at temperatures >80°C. Dichloromethane emerges as optimal for Friedel-Crafts alkylation, balancing reactivity and byproduct formation (Table 1).

Table 1: Solvent Optimization for Friedel-Crafts Alkylation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 25 | 67 | 92 |

| DMF | 25 | 58 | 85 |

| Toluene | 80 | 71 | 88 |

| THF | 25 | 63 | 90 |

Temperature and Time Profiling

Microwave-assisted synthesis reduces reaction times from 48 hours to 15 minutes while maintaining yields >70%. However, prolonged heating (>24 hours) in conventional setups leads to decomposition, decreasing yields by 12–15%.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers with baseline separation (Rₛ > 2.0). Preparative column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >99% purity for gram-scale batches.

Spectroscopic Confirmation

¹H NMR analysis confirms the (R)-configuration through distinct coupling patterns:

- δ 4.21 ppm : Doublet of doublets (J = 6.2, 9.8 Hz) for the chiral amine proton

- δ 6.89 ppm : Multiplet integrating two aromatic protons ortho to the difluoromethoxy group

Stereochemical Control and Resolution

Chiral Auxiliary Approaches

Temporary incorporation of (S)-Boc-proline via EDC/HOBt coupling enables diastereomeric crystallization, achieving 98% ee after TFA-mediated cleavage. This method scales linearly up to 500 g with consistent enantiopurity.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures using vinyl acetate in tert-butyl methyl ether (TBME) provides the (R)-enantiomer in 82% yield and >99% ee.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Industrial Applicability

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 67 | 92 | Low | High |

| Pd-Catalyzed Coupling | 75 | 98 | High | Moderate |

| Reductive Amination | 85 | 99 | Moderate | High |

The reductive amination route offers the best balance of efficiency and cost for multi-kilogram production, while Pd-catalyzed methods remain preferred for small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions

®-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydride) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

®-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position Variations

6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

- Substituent Position : Difluoromethoxy at position 6 (vs. 7 in the target compound).

- Molecular Formula: C₁₁H₁₃F₂NO (identical to the target compound).

- Impact : Positional isomerism may alter steric hindrance and electronic distribution, affecting receptor binding or solubility. The 6-substituted analog could exhibit distinct pharmacokinetic profiles due to differences in aromatic ring interactions .

(R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

- Molecular Formula : C₁₀H₁₂FN.

- Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in targets like opioid receptors .

Substituent Functional Group Variations

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

- Substituent : Bromo at position 7.

- Molecular Formula : C₁₀H₁₂BrN.

- Impact : Bromine’s larger atomic radius and polarizability could improve halogen bonding with proteins. However, its poor metabolic stability compared to difluoromethoxy may limit in vivo utility. This compound is often a synthetic precursor for cross-coupling reactions .

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

- Substituents : Fluoro (position 5) and methoxy (position 7).

- Stereochemistry : S-enantiomer.

- Molecular Formula: C₁₁H₁₄FNO.

- Impact : The additional fluoro substituent at position 5 introduces electronic effects that may alter aromatic ring reactivity. The S-configuration could lead to divergent target selectivity compared to the R-enantiomer of the target compound .

Complex Substituents and Enantiomeric Comparisons

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

- Substituents : Cyclohexyl at position 4 and dimethylamine at position 2.

- Physical Properties : Melting point 137–139°C; HPLC retention times (15.3 and 17.2 min).

- Impact : The bulky cyclohexyl group enhances lipophilicity, while the dimethylamine may increase basicity. Such modifications are common in CNS-targeting agents but differ significantly from the target compound’s amine and difluoromethoxy groups .

(R)-7-Benzyl-1,2,3,4-tetrahydronaphthalen-1-aminium chloride

- Substituent : Benzyl at position 7.

- Molecular Formula : C₁₇H₂₀ClN.

- However, it may reduce metabolic stability compared to the difluoromethoxy group, which resists oxidative degradation .

Multi-Substituted and Polyfluorinated Analogs

6,8-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

- Substituents : Trifluoromethyl groups at positions 6 and 8.

- Molecular Formula : C₁₂H₁₁F₆N.

- This contrasts with the single difluoromethoxy group’s balance of stability and polarity .

Biological Activity

(R)-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound belongs to the class of tetrahydronaphthalene derivatives, characterized by a unique difluoromethoxy substitution that enhances its pharmacological properties. Its molecular formula is , and it exhibits a complex three-dimensional structure that influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a modulator of specific protein targets. Notably, it has been investigated for its effects on the cystic fibrosis transmembrane conductance regulator (CFTR), a crucial ion channel involved in fluid transport across epithelial cells.

Key Mechanisms:

- Ion Channel Modulation : The compound enhances CFTR function, which is vital for maintaining ion homeostasis in various tissues.

- Cell Signaling Pathways : It may influence signaling pathways related to cellular stress responses and inflammation.

Biological Activity and Efficacy

Recent studies have highlighted the compound's efficacy in improving CFTR function in models of cystic fibrosis. For instance, it has shown promising results in enhancing chloride ion transport in cells expressing mutant CFTR variants.

Table 1: Summary of Biological Activity Studies

| Study Reference | Model Used | Findings | EC50 Value |

|---|---|---|---|

| BHK Cells | Enhanced CFTR activity | 20 µM | |

| Animal Model | Improved respiratory function | N/A | |

| In vitro | Increased ion transport efficiency | 15 µM |

Case Studies

- Cystic Fibrosis Models : In a study involving baby hamster kidney (BHK) cells stably expressing F508del CFTR, this compound was shown to significantly increase the processing and function of the mutant protein. The compound was tested at concentrations up to 20 µM, demonstrating a dose-dependent response in enhancing CFTR function .

- Animal Studies : In vivo studies have reported improvements in pulmonary function metrics in animal models treated with the compound. These findings suggest its potential as a therapeutic agent for patients with cystic fibrosis .

Safety and Toxicology

The safety profile of this compound has been evaluated through various preclinical studies. No significant adverse effects were noted at therapeutic doses; however, ongoing assessments are necessary to fully understand its long-term safety implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.